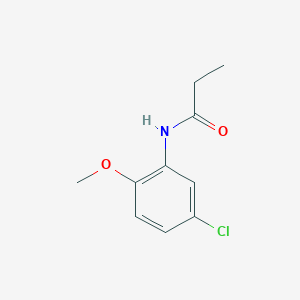

N-(5-chloro-2-methoxyphenyl)propanamide

Description

Contextualization within Organic and Medicinal Chemistry

N-(5-chloro-2-methoxyphenyl)propanamide belongs to the class of N-aryl amides, which are significant structural motifs in a vast array of organic molecules. The core structure features a propanamide group connected to a substituted aromatic ring, specifically a 5-chloro-2-methoxyphenyl group. The presence of a chlorine atom and a methoxy (B1213986) group on the phenyl ring can significantly influence the molecule's electronic properties, lipophilicity, and metabolic stability, which are critical parameters in the design of new chemical entities.

In medicinal chemistry, the chloro-methoxyphenyl moiety is found in various biologically active compounds. The strategic placement of chlorine atoms can enhance the binding affinity of a molecule to its biological target and can also modulate its pharmacokinetic profile. The methoxy group, a common feature in many pharmaceuticals, can participate in hydrogen bonding and alter the compound's solubility and metabolic pathways.

While specific biological activities for this compound are not widely reported, its structural similarity to other pharmacologically active amides suggests its potential as a scaffold for the development of new therapeutic agents.

| Property | Value |

| Molecular Formula | C10H12ClNO2 |

| Molecular Weight | 213.66 g/mol |

| CAS Number | 196875-40-8 |

| A table showing the basic chemical properties of this compound. |

Significance of Propanamide Derivatives in Contemporary Academic Research

Propanamide derivatives represent a versatile and highly significant class of compounds in modern academic and industrial research. The propanamide functional group, characterized by a three-carbon chain with a terminal amide, serves as a crucial building block in the synthesis of a wide range of organic molecules.

In the realm of medicinal chemistry, the propanamide scaffold is a common feature in numerous approved drugs and clinical candidates. This prevalence is due to the amide bond's stability and its ability to form key hydrogen bonding interactions with biological targets such as enzymes and receptors. The structural simplicity of the propanamide unit allows for extensive chemical modifications, enabling researchers to fine-tune the pharmacological properties of a lead compound.

Recent research has highlighted the diverse biological activities of propanamide derivatives, including their potential as:

Anticancer agents: Certain propanamide derivatives have been shown to exhibit cytotoxic effects against various cancer cell lines. uni.lu

Antimicrobial agents: The propanamide structure has been incorporated into novel compounds with activity against resistant pathogens.

Enzyme inhibitors: The ability of the amide group to mimic peptide bonds makes propanamide derivatives effective inhibitors of various enzymes.

The synthesis of propanamide derivatives is typically achieved through the acylation of an amine with propionyl chloride or propanoic acid, often facilitated by a coupling agent. The ready availability of a vast array of amines and the efficiency of amide bond formation reactions make the synthesis of diverse propanamide libraries a feasible strategy in drug discovery programs.

| Compound Name | Application/Significance |

| N-Arylpropanamides | Investigated for leishmanicidal activity. rsc.org |

| N-(3-chlorophenethyl)-2-(6-methoxynaphthalen-2-yl)propanamide | Synthesized as a bio-functional hybrid molecule with potential anti-inflammatory properties. nih.gov |

| 5-chloro-2-methoxy-N-(4-(N-propylsulphamoyl)phenyl)benzamide | Synthesized and evaluated for anti-cancer activity. researchgate.net |

| A table showcasing examples of propanamide derivatives and their research significance. |

Structure

3D Structure

Properties

Molecular Formula |

C10H12ClNO2 |

|---|---|

Molecular Weight |

213.66 g/mol |

IUPAC Name |

N-(5-chloro-2-methoxyphenyl)propanamide |

InChI |

InChI=1S/C10H12ClNO2/c1-3-10(13)12-8-6-7(11)4-5-9(8)14-2/h4-6H,3H2,1-2H3,(H,12,13) |

InChI Key |

HAEVOHOWBAUKGW-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)Cl)OC |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Synthetic Routes for N-(5-chloro-2-methoxyphenyl)propanamide

The primary route to synthesizing this compound involves the acylation of an aniline (B41778) derivative. This approach is straightforward and relies on the nucleophilic character of the amine and the electrophilic nature of the acylating agent.

The synthesis of the target compound fundamentally requires two key precursors. The selection of these starting materials is critical for the successful formation of the final product. The logical precursors are:

5-chloro-2-methoxyaniline (B1222851) : This compound provides the substituted aromatic core of the molecule.

Propanoylating Agent : An activated form of propanoic acid is needed to acylate the amine. Common choices include propanoyl chloride or propanoic anhydride (B1165640) due to their high reactivity.

Alternative, though less direct, strategies could be envisioned, such as those starting from 5-chlorosalicylic acid, which would require methylation and amidation steps. google.com For instance, the synthesis of a related benzamide (B126) involved reacting 5-chloro-2-methoxybenzoyl chloride with phenethylamine. google.com This highlights the general principle of combining an activated carboxylic acid derivative with an appropriate amine.

Table 1: Primary Precursors for this compound Synthesis

| Precursor Name | Chemical Formula | Role in Synthesis |

| 5-chloro-2-methoxyaniline | C₇H₈ClNO | Source of the N-(5-chloro-2-methoxyphenyl) group |

| Propanoyl chloride | C₃H₅ClO | Acylating agent to form the propanamide moiety |

| Propanoic anhydride | C₆H₁₀O₃ | Alternative acylating agent |

The reaction conditions for the amidation are crucial for ensuring high yield and purity. Based on syntheses of structurally similar N-substituted benzamides and other amides, the following conditions are typically employed: researchgate.netnih.govnih.gov

Solvent : An inert aprotic solvent is generally used to dissolve the reactants without participating in the reaction. Dichloromethane (DCM) or chloroform (B151607) are common choices. researchgate.netnih.gov In some cases, a biphasic system such as tetrahydrofuran/water (THF/H₂O) may be used. researchgate.net

Base : A base is required to neutralize the acidic byproduct (e.g., HCl if using propanoyl chloride). Triethylamine is a frequent choice in organic solvents, while sodium carbonate can be used in aqueous or biphasic systems. researchgate.net

Temperature : The reaction is often exothermic and can typically be run at room temperature. researchgate.net In some preparations of related compounds, reflux conditions have been applied to drive the reaction to completion. nih.gov

Catalysis : This type of direct acylation generally does not require a catalyst, as the reactivity of the acyl chloride is sufficient.

The key strategic step in forming this compound is amidation . researchgate.net This functionalization approach creates the defining amide linkage of the molecule. The process involves the nucleophilic attack of the primary amine group of 5-chloro-2-methoxyaniline on the electrophilic carbonyl carbon of the propanoylating agent.

This transformation is a type of acyl substitution reaction . The general scheme involves the reaction of the amine with an acyl halide, which proceeds through a tetrahedral intermediate before eliminating a halide ion to form the stable amide bond. While often referred to simply as amidation, it is a cornerstone of coupling reactions in organic synthesis, connecting two molecular fragments with high efficiency. researchgate.netwikipedia.org

Synthetic Strategies for Related this compound Analogues

The synthesis of analogues of this compound allows for the exploration of structure-activity relationships. Modifications can be systematically introduced to either the propanamide side chain or the phenyl ring structure by choosing different starting materials.

Varying the structure of the propanamide side chain is a common strategy to create analogues. This is typically achieved by substituting the propanoylating agent with a more complex or functionalized acyl derivative during the amidation step.

Substitution on the Alkyl Chain : Halogens or other functional groups can be introduced. For example, using 2-chloropropanoyl chloride would yield 2-chloro-N-(5-chloro-2-methoxyphenyl)propanamide. uni.lu

Extension and Unsaturation : The chain can be extended and can include points of unsaturation. Reacting 5-chloro-2-methoxyaniline with 3-(2-thienyl)-2-propenoyl chloride results in N-(5-chloro-2-methoxyphenyl)-3-(2-thienyl)-2-propenamide, an analogue with a conjugated system. sigmaaldrich.com

Addition of Aromatic Groups : A phenyl group can be incorporated into the side chain. The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide is achieved by using 3-(4-methoxyphenyl)propanoyl chloride as the acylating agent. uni.lu

Table 2: Examples of Propanamide Chain Modifications

| Analogue Name | Modification from Parent Compound |

| 2-chloro-N-(5-chloro-2-methoxyphenyl)propanamide uni.lu | Addition of a chlorine atom at the C2 position of the propanamide chain. |

| N-(5-chloro-2-methoxyphenyl)-3-(2-thienyl)-2-propenamide sigmaaldrich.com | Replacement of the propyl group with a 3-(2-thienyl)propenoyl group. |

| N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide uni.lu | Replacement of the propyl group with a 3-(4-methoxyphenyl)propyl group. |

Modifying the substituents on the phenyl ring of the parent structure can lead to another class of analogues. This strategy involves altering the aniline precursor used in the initial synthesis. While this changes the "N-(5-chloro-2-methoxyphenyl)" portion itself, it represents a key synthetic strategy for related compounds within the broader chemical class.

A more direct approach to creating analogues while keeping the N-(5-chloro-2-methoxyphenyl) core intact involves modifying a secondary phenyl ring attached to the propanamide chain. For instance, in the synthesis of N-(5-chloro-2-methoxyphenyl)-3-phenylpropanamide analogues, the substituents on the 3-phenyl group can be varied. researchgate.netsigmaaldrich.com This is accomplished by employing different substituted 3-phenylpropanoyl chlorides in the amidation reaction. For example, using 3-(4-sulfamoylphenyl)propanoyl chloride would attach a sulfonamide-bearing phenyl group to the propanamide side chain, creating a distinct analogue. researchgate.netasianpubs.org

Incorporation into Heterocyclic Systems

The this compound scaffold serves as a valuable building block in the synthesis of various heterocyclic systems. Its structural features, particularly the ortho-positioned methoxy (B1213986) and amide groups, allow for intramolecular cyclization reactions to form fused ring systems. These reactions are fundamental in medicinal chemistry for the development of novel compounds. Research has focused on leveraging this precursor to construct key heterocyclic cores, such as quinazolinones and related structures.

The transformation of N-acyl-o-anisidines into heterocyclic compounds is a well-established strategy. The general approach often involves the cyclization of an activated intermediate. For instance, derivatives of anthranilic acid, which can be prepared from compounds like this compound, are common precursors for benzoxazinone (B8607429) and quinazolinone synthesis. nih.govnih.gov

One of the most significant applications of this scaffold is in the synthesis of quinazolinone derivatives. Quinazolinones are a class of nitrogen-containing heterocyclic compounds with a broad spectrum of chemical and biological importance. nih.gov The synthesis often proceeds through a key intermediate, a 2-alkyl-4H-benzo[d] nih.govuni.luoxazin-4-one, which is formed by the cyclization of the corresponding N-acylated anthranilic acid. nih.gov This benzoxazinone can then react with an amine source to yield the final quinazolinone product.

A representative multi-step synthesis demonstrates the conversion of an anthranilic acid derivative into a more complex heterocyclic system, illustrating a common pathway that can be adapted for substrates like this compound. nih.gov This process involves the initial formation of a benzoxazone, followed by reaction with an amine to create the quinazolinone core, which can be further functionalized. nih.gov For example, 3-amino-quinazolinone derivatives can be reacted with chloroacetyl chloride to yield an intermediate that is subsequently coupled with other heterocyclic moieties, such as 1,3,4-oxadiazoles. nih.gov

The table below outlines a general synthetic pathway for the formation of complex quinazolinone-oxadiazole conjugates starting from an N-acylated anthranilic acid precursor. nih.gov

Table 1: Synthetic Pathway for Quinazolinone-Oxadiazole Conjugates

| Reaction Step | Starting Material | Reagents/Conditions | Intermediate/Product |

| 1. Cyclization | N-Acylanthranilic Acid Derivatives | Acetic Anhydride, Heat | 2-Substituted-benzoxazin-4-one Derivatives |

| 2. Amination | 2-Substituted-benzoxazin-4-one Derivatives | Hydrazine Hydrate | 3-Amino-2-substituted-quinazolin-4(3H)-one Derivatives |

| 3. Acylation | 3-Amino-2-substituted-quinazolin-4(3H)-one Derivatives | Chloroacetyl chloride, Dichloromethane, Triethylamine | 2-Chloro-N-(4-oxo-2-substituted-quinazolin-3(4H)-yl)acetamide Derivatives |

| 4. Coupling | 2-Chloro-N-(4-oxo-2-substituted-quinazolin-3(4H)-yl)acetamide Derivatives | 5-(4-chlorophenyl)-1,3,4-oxadiazole-2-thiol, Dry Acetone, K₂CO₃ | 2-((5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)thio)-N-(4-oxo-2-substituted-quinazolin-3(4H)-yl)acetamide Conjugates |

This synthetic versatility allows for the strategic incorporation of the 5-chloro-2-methoxyphenyl moiety into a diverse range of fused heterocyclic systems, driven by the formation of key intermediates like benzoxazinones and their subsequent reactions. nih.govnih.gov

Advanced Spectroscopic and Structural Elucidation

Vibrational Spectroscopy Applications: FT-IR and Raman Studies

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is instrumental in identifying the functional groups and probing the bonding characteristics within N-(5-chloro-2-methoxyphenyl)propanamide.

The FT-IR and Raman spectra of this compound display a series of absorption bands that correspond to the specific vibrational motions of its atoms. Key functional groups give rise to characteristic peaks. The amide N-H stretching vibration is typically observed around 3424-3548 cm⁻¹ esisresearch.org. The prominent amide I band, which is predominantly due to the C=O stretching vibration, is found at approximately 1668 cm⁻¹.

The aromatic part of the molecule also presents distinct vibrational signatures. C-C stretching vibrations within the phenyl ring are generally observed in the 1400–1600 cm⁻¹ region nih.gov. The stretching modes of the C-H bonds on the ring occur at higher wavenumbers. The substituents on the ring, the chloro and methoxy (B1213986) groups, also have characteristic vibrations, such as the C-Cl and C-O stretching modes, which are identifiable in the fingerprint region of the spectra. The asymmetric and symmetric stretching vibrations of the CH₂ group in the propanamide side chain are observed around 2982 cm⁻¹ and 2928 cm⁻¹, respectively esisresearch.org.

Table 1: Characteristic Vibrational Modes for this compound

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| N-H Stretch | Amide | 3424 - 3548 esisresearch.org |

| C=O Stretch (Amide I) | Amide | ~1668 |

| C-C Stretch | Aromatic Ring | 1400 - 1600 nih.gov |

| Asymmetric CH₂ Stretch | Propanamide Chain | ~2982 esisresearch.org |

| Symmetric CH₂ Stretch | Propanamide Chain | ~2928 esisresearch.org |

Note: The exact positions of the peaks can be influenced by the physical state of the sample and intermolecular interactions.

To achieve a more precise assignment of the observed vibrational bands, experimental data are often compared with theoretical calculations based on methods like Density Functional Theory (DFT) esisresearch.orgdocumentsdelivered.com. Computational models can predict the vibrational frequencies and intensities with a high degree of accuracy. This correlation allows for a definitive assignment of even complex vibrational modes that may overlap in the experimental spectra. These theoretical studies also provide valuable information on the optimized molecular geometry and electronic properties of the compound documentsdelivered.comresearchgate.net.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis: ¹H and ¹³C NMR

NMR spectroscopy is a cornerstone technique for confirming the molecular structure of this compound by providing detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.

The ¹H NMR spectrum provides a distinct signal for each chemically unique proton in the molecule. For instance, the amide proton (N-H) is typically found as a singlet. The protons of the propanamide's ethyl group exhibit characteristic splitting patterns: a quartet for the methylene (B1212753) (-CH₂-) group and a triplet for the methyl (-CH₃) group. The protons on the substituted phenyl ring appear as a set of multiplets in the aromatic region of the spectrum, with their specific chemical shifts and coupling constants determined by their position relative to the chloro and methoxy substituents.

The ¹³C NMR spectrum complements the ¹H NMR data by showing a signal for each unique carbon atom. The carbonyl carbon of the amide group is characteristically found at a downfield chemical shift (further to the left in the spectrum) ucl.ac.uk. The carbons of the aromatic ring resonate in the 110-150 ppm range, while the carbons of the methoxy and ethyl groups appear at upfield chemical shifts pdx.eduorganicchemistrydata.org. The precise chemical shifts are sensitive to the electronic environment, confirming the substitution pattern on the aromatic ring.

Table 2: Predicted ¹³C NMR Chemical Shifts for a Related Structure, 2-chloro-N-(5-chloro-2-methoxyphenyl)propanamide

| Atom | Predicted Chemical Shift (ppm) |

| C=O | ~170 |

| Aromatic C-O | ~147 |

| Aromatic C-Cl | ~128 |

| Aromatic C-H | 113 - 127 |

| Aromatic C-N | ~125 |

| O-CH₃ | ~56 |

| Propanamide CH | ~55 |

| Propanamide CH₃ | ~21 |

Source: Predicted data for a closely related compound, actual values for the title compound may vary slightly. uni.lu

X-ray Crystallography for Solid-State Structure Determination

In the crystalline state, molecules of this compound are organized in a specific, repeating pattern stabilized by various intermolecular forces. A dominant interaction is the hydrogen bond formed between the amide N-H group of one molecule and the carbonyl oxygen (C=O) of a neighboring molecule nih.govnih.gov. This N-H···O interaction often links the molecules into chains or dimers nih.govnih.gov.

In addition to hydrogen bonding, other interactions such as halogen bonding may play a role in the crystal packing nsf.govnih.gov. The chlorine atom, with its region of positive electrostatic potential (a σ-hole), can interact with a nucleophilic atom on an adjacent molecule nsf.gov. The interplay of these directional interactions, along with weaker van der Waals forces, dictates the final crystal architecture acs.orguomphysics.net. Studies on similar molecules show that the aromatic rings can also participate in π-π stacking interactions, further stabilizing the crystal structure nih.gov.

Refinement Protocols and Structural Ambiguity Resolution

The definitive elucidation of the solid-state structure of this compound would be achieved through single-crystal X-ray diffraction analysis. The refinement of the resulting crystallographic data is a critical step to obtain an accurate molecular model. Standard refinement protocols for organic molecules of this type are well-established.

Typically, the crystal structure is solved using direct methods with software packages like SHELXS and refined by full-matrix least-squares on F² using programs such as SHELXL. mdpi.com During refinement, all non-hydrogen atoms are generally refined anisotropically, meaning their thermal motion is modeled as an ellipsoid described by six parameters.

The treatment of hydrogen atoms is a key aspect of the refinement protocol. Carbon-bound hydrogen atoms are usually placed in geometrically calculated positions (e.g., C-H = 0.93–0.98 Å) and refined using a riding model. nih.govresearchgate.net This means their coordinates are coupled to the atom they are attached to, and their isotropic displacement parameters (Uiso) are set to a multiple of the equivalent isotropic displacement parameter (Ueq) of the parent atom (typically 1.2Ueq for aromatic C-H and 1.5Ueq for methyl groups). researchgate.net The hydrogen atom attached to the amide nitrogen (N-H) can often be located in a difference Fourier map and its position refined, sometimes with constraints to maintain a reasonable bond length. nih.govmdpi.com

Structural ambiguities, such as disorder, can arise if a part of the molecule occupies more than one position in the crystal lattice. For a molecule like this compound, the terminal ethyl group of the propanamide chain or the methoxy group could potentially exhibit conformational disorder. Resolving such ambiguities involves modeling the disordered atoms over multiple sites with their occupancies refined to sum to unity. Careful analysis of the electron density maps and thermal ellipsoids is crucial to identify and correctly model any such disorder.

Table 2: Typical Parameters in Crystallographic Structure Refinement

| Parameter | Description | Typical Treatment |

|---|---|---|

| Structure Solution | Initial phasing of diffraction data | Direct Methods (e.g., SHELXS) |

| Refinement Method | Optimization of the atomic model | Full-matrix least-squares on F² (e.g., SHELXL) |

| Non-Hydrogen Atoms | Refinement of positional and displacement parameters | Anisotropic refinement |

| Hydrogen Atoms | Refinement of positional and displacement parameters | Placed geometrically and refined using a riding model |

| Disorder | Handling of structural ambiguities | Modeled with multiple components and refined site occupancy factors |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information about this compound through the analysis of its fragmentation patterns. The molecular formula is C₁₀H₁₂ClNO₂, yielding a monoisotopic mass of 213.0557 Da. In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• would be observed at m/z 213.

The fragmentation of N-aryl amides under EI-MS is characterized by several predictable cleavage pathways. libretexts.orgnih.gov The most prominent fragmentation for this class of compounds is the α-cleavage of the amide C-N bond. rsc.org This cleavage can occur in two ways, leading to two primary fragment ions.

Formation of the Propanoyl Cation: Cleavage of the N-C(O) bond results in the formation of a stable propanoyl cation and a neutral 5-chloro-2-methoxyaniline (B1222851) radical. The propanoyl cation, [CH₃CH₂C=O]⁺, would produce a characteristic peak at m/z 57 .

Formation of the Aryl Amine Fragment: Alternatively, cleavage can lead to the formation of the 5-chloro-2-methoxyphenylaminyl radical cation, [C₇H₇ClNO]⁺•, and a neutral ketene. The ion corresponding to the protonated 5-chloro-2-methoxyaniline would appear at m/z 157/159 , showing a characteristic 3:1 isotopic pattern due to the presence of chlorine.

Further fragmentation of the aryl-containing ion (m/z 157/159) is expected. A common pathway is the loss of the methyl group (•CH₃) from the methoxy substituent, leading to a fragment ion at m/z 142/144. Subsequent loss of carbon monoxide (CO) could then yield a fragment at m/z 114/116. The benzoyl cation itself, if formed via rearrangement, is known to lose CO to produce a phenyl cation. youtube.com Predicted mass spectral data for the closely related compound 2-chloro-N-(5-chloro-2-methoxyphenyl)propanamide shows an expected [M+H]⁺ peak at m/z 248.02396, which supports the calculated mass ranges for these types of structures. uni.lu

Table 3: Predicted Major Fragment Ions of this compound in EI-MS

| m/z Value | Ion Structure | Formation Pathway |

|---|---|---|

| 213/215 | [C₁₀H₁₂ClNO₂]⁺• | Molecular Ion [M]⁺• |

| 157/159 | [H₂N-C₆H₃(Cl)(OCH₃)]⁺• | α-cleavage of N-C(O) bond |

| 142/144 | [H₂N-C₆H₃(Cl)O]⁺• | Loss of •CH₃ from m/z 157/159 |

| 57 | [CH₃CH₂C=O]⁺ | α-cleavage of N-C(O) bond |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock)

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule from first principles. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are workhorses in this field, used to predict molecular geometries, electronic distributions, and spectroscopic properties. HF theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. DFT, a more modern and widely used approach, calculates the electronic structure based on the electron density, often providing a good balance between accuracy and computational cost.

Optimization of Molecular Geometry

The first step in most quantum chemical studies is the optimization of the molecule's geometry to find its most stable, lowest-energy structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum on the potential energy surface is reached. For N-(5-chloro-2-methoxyphenyl)propanamide, this would involve determining the precise bond lengths, bond angles

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein or enzyme). This method is crucial for understanding potential biological activity.

Prediction of Molecular Interaction Sites with Biological Receptors/Enzymes

There are no published studies that predict the molecular interaction sites of this compound with any specific biological receptors or enzymes. Such a study would typically involve docking the compound into the active site of a target protein to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that would stabilize the ligand-protein complex. For instance, studies on other benzamide (B126) derivatives often investigate their binding to targets like topoisomerase IIα or VEGFR-2, revealing how specific functional groups contribute to binding affinity.

Ligand-Protein Interaction Profiling

A complete ligand-protein interaction profile for this compound is not available. This type of analysis provides a comprehensive map of the non-covalent interactions between the ligand and the amino acid residues of the receptor. This would typically be presented in tables detailing interaction types (e.g., hydrogen bonds, van der Waals forces), distances, and the specific atoms involved. While general principles of interaction profiling are well-established, their specific application to this compound has not been documented.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

Correlation of Structural Features with Observed Activities

No QSAR models involving this compound have been published. To perform such an analysis, a dataset of structurally related compounds with measured biological activities would be required. Researchers would then calculate various molecular descriptors (e.g., electronic, steric, hydrophobic) and use statistical methods to build a model that correlates these descriptors with activity. This would allow for the identification of key structural features—such as the chloro, methoxy (B1213986), or propanamide groups—that enhance or diminish the compound's effects.

Design of Optimized Analogues

As no initial QSAR model exists, there are no published designs of optimized analogues of this compound based on this method. A validated QSAR model would typically be used to predict the activity of new, unsynthesized analogues, thereby guiding medicinal chemistry efforts toward more potent or selective compounds.

Analysis of Intermolecular Interactions: Hirshfeld Surface Analysis and Fingerprint Plots

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions within a crystal structure. It maps the regions of close contact between adjacent molecules.

There are no published crystal structures or corresponding Hirshfeld surface analyses for this compound. However, studies on structurally similar molecules, such as 2-chloro-N-(4-methoxyphenyl)acetamide and N-(2-methoxyphenyl)acetamide , provide insight into the types of interactions that might be expected. nih.govnih.gov

The table below illustrates the kind of data that a Hirshfeld surface analysis would provide, using findings from an analogous compound as a reference.

| Interaction Type | Contribution (%) in 2-chloro-N-(4-methoxyphenyl)acetamide |

| C···H/H···C | 33.4 |

| Cl···H/H···Cl | 20.0 |

| O···H/H···O | 19.5 |

| Other | Remaining % |

| Data is for an analogous compound and is for illustrative purposes only. nih.gov |

Investigation of Chemical Reactivity and Transformation Pathways

Reaction Mechanisms Involving the Propanamide Moiety

The propanamide moiety, an amide functional group, is a significant site of chemical reactivity. Amides are generally stable but can undergo reactions such as hydrolysis under certain conditions.

Hydrolysis: The amide bond in N-(5-chloro-2-methoxyphenyl)propanamide can be cleaved through hydrolysis to yield 5-chloro-2-methoxyaniline (B1222851) and propanoic acid. This reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: This process typically begins with the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. This is followed by proton transfer steps, leading to the departure of the amine as an ammonium (B1175870) ion and the formation of a carboxylic acid. This reaction is generally not reversible because the resulting amine is protonated under the acidic conditions, rendering it non-nucleophilic. researchgate.net

Base-Catalyzed Hydrolysis: Under basic conditions, a hydroxide (B78521) ion directly attacks the carbonyl carbon. This is followed by the elimination of the amide anion, which then deprotonates the newly formed carboxylic acid. This process is also typically irreversible.

The stability of the amide bond is a crucial factor in the context of drug design, where the propanamide group can serve as a key structural element in creating more complex molecules. nih.gov The hydrolysis of the amide bond is a recognized metabolic pathway for many N-acyl compounds. nih.gov

Other Reactions: The propanamide group can also participate in other transformations. For instance, amides can undergo Hofmann rearrangement to form amines with one less carbon atom, in this case, producing an ethylamine (B1201723) derivative. beilstein-journals.org

Reactivity of the Chlorinated Phenyl Ring

The chlorinated phenyl ring is a key determinant of the molecule's reactivity, particularly in substitution reactions. The chlorine atom, being a halogen, influences the electronic properties of the aromatic ring.

Nucleophilic Aromatic Substitution (SNA_r_): Aryl halides, such as the chlorinated phenyl ring in this compound, can undergo nucleophilic aromatic substitution, although they are generally less reactive than alkyl halides. bohrium.com For this reaction to occur, the aromatic ring typically needs to be activated by strongly electron-withdrawing groups positioned ortho or para to the leaving group (the chlorine atom). nih.gov In this compound, the reactivity towards SNA_r_ is influenced by the electronic effects of both the methoxy (B1213986) and the propanamide substituents. The reaction proceeds through a two-step addition-elimination mechanism, involving a negatively charged intermediate known as a Meisenheimer complex. nih.gov

Table 1: Factors Influencing Nucleophilic Aromatic Substitution

| Factor | Description |

| Leaving Group | The halogen atom (in this case, chlorine) is the group that is displaced. |

| Nucleophile | A species with a lone pair of electrons that attacks the aromatic ring. |

| Activating Groups | Electron-withdrawing groups ortho or para to the leaving group stabilize the intermediate and increase the reaction rate. nih.gov |

| Deactivating Groups | Electron-donating groups decrease the ring's electrophilicity, making it less favorable for nucleophilic attack. mdpi.com |

The presence of the chlorine atom on the phenyl ring is a critical feature, making it a potential site for various chemical transformations.

Role of the Methoxy Group in Directing Reactivity and Spatial Arrangement

The methoxy group (-OCH₃) significantly influences the reactivity and spatial arrangement of the molecule through both electronic and steric effects.

Electronic Effects: The methoxy group is a strong electron-donating group through resonance, where its lone pair of electrons can be delocalized into the benzene (B151609) ring. acs.org This increases the electron density at the ortho and para positions, making the ring more susceptible to electrophilic attack at these sites. nih.govnih.gov Conversely, the high electronegativity of the oxygen atom also exerts an electron-withdrawing inductive effect. acs.org

Electrophilic Aromatic Substitution: The activating and ortho-, para-directing nature of the methoxy group means that electrophiles will preferentially attack the positions ortho and para to it. sigmaaldrich.com In this compound, the methoxy group is at position 2, directing incoming electrophiles to positions 4 and 6. However, position 5 is blocked by the chloro group, and position 6 is sterically hindered by the adjacent propanamide group.

Nucleophilic Aromatic Substitution: The electron-donating nature of the methoxy group deactivates the ring towards nucleophilic attack by increasing the electron density of the ring, making it less electrophilic. mdpi.com

Spatial Arrangement: The methoxy group can influence the conformation of the molecule. In related structures, the presence of a methoxy group has been shown to affect the dihedral angle between the phenyl ring and other parts of the molecule. This can have implications for how the molecule interacts with biological targets.

Oxidation Reactions

The oxidation of this compound can occur at several sites, including the nitrogen atom, the alkyl side chain, and the aromatic ring. The metabolic oxidation of similar compounds often involves cytochrome P450 enzymes. nih.gov

Potential Oxidation Pathways:

N-Dealkylation: The propanamide group can undergo oxidative N-dealkylation, a common metabolic pathway for N-substituted compounds, catalyzed by enzymes like cytochrome P450. acs.org

Aromatic Hydroxylation: The phenyl ring can be hydroxylated, with the position of hydroxylation influenced by the existing substituents. The electron-donating methoxy group and the electron-withdrawing chloro group will direct the position of oxidation.

Oxidative Cleavage of the Methoxy Group: The methoxy group itself can be a site of oxidation, leading to its cleavage. mdpi.com In some cases, this can be followed by further reactions on the aromatic ring. beilstein-journals.org

Oxidation of the Propanamide Side Chain: The alkyl part of the propanamide group could potentially be oxidized, although this is generally less common than reactions involving the aromatic ring or the amide linkage.

The specific products of oxidation will depend on the oxidizing agent and the reaction conditions. For example, strong oxidizing agents can lead to the degradation of the alkyl side chain of substituted benzenes to a carboxylic acid.

Substitution Reactions

Substitution reactions are a major class of transformations for this compound, occurring on the aromatic ring. These can be broadly categorized as nucleophilic and electrophilic substitutions.

Nucleophilic Aromatic Substitution: As discussed in section 5.2, the chlorine atom can be replaced by a nucleophile. This reaction is facilitated by electron-withdrawing groups and typically requires forcing conditions such as high temperature and pressure if strong activating groups are not present.

Table 2: Examples of Nucleophilic Aromatic Substitution on Chlorobenzene Derivatives

| Nucleophile | Product |

| Hydroxide (OH⁻) | Phenol derivative |

| Ammonia (NH₃) | Aniline (B41778) derivative |

| Cyanide (CN⁻) | Benzonitrile derivative |

Table based on general reactions of chlorobenzene.

Electrophilic Aromatic Substitution: The benzene ring can undergo electrophilic substitution, where an electrophile replaces a hydrogen atom. The directing effects of the existing substituents are crucial in determining the position of the new substituent.

Directing Effects: The methoxy group is a strong activating, ortho-, para-director. nih.govnih.gov The chloro group is a deactivating, ortho-, para-director. The N-acyl group (propanamide) is a deactivating, meta-director. In this molecule, the powerful activating effect of the methoxy group will likely dominate, directing incoming electrophiles primarily to the para position relative to it (position 4), which is currently unsubstituted.

Table 3: Directing Effects of Substituents in Electrophilic Aromatic Substitution

| Substituent | Type | Directing Effect |

| -OCH₃ (Methoxy) | Activating | Ortho, Para nih.gov |

| -Cl (Chloro) | Deactivating | Ortho, Para |

| -NHCOR (Amide) | Deactivating | Meta |

The interplay of these directing effects makes predicting the exact outcome of electrophilic substitution reactions complex.

Structure Activity Relationship Sar Studies and Molecular Design

Impact of Substituent Modifications on Molecular Functionality

Modifying the substituents on the core structure of N-(5-chloro-2-methoxyphenyl)propanamide can lead to significant changes in its physicochemical properties and biological interactions. Research on analogous compounds helps to delineate the role of each component.

The substituted phenyl ring is a critical component for molecular recognition. The nature and position of substituents on this ring dictate the electronic and steric profile of the molecule, influencing how it binds to biological targets.

Halogen Substitution : The presence of a halogen, such as the chlorine atom at the 5-position of the phenyl ring, is a common feature in many biologically active compounds. In a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives, the presence of chloro and nitro groups (both electron-withdrawing) on the benzamide (B126) portion was studied. nih.gov The specific placement of the chlorine at position 5 and the methoxy (B1213986) group at position 2 in this compound creates a distinct electronic environment. Studies on related sulfonamides have explored replacing the 5-chloro substituent with a 5-bromo group, indicating that modifications to the halogen can be a strategy to modulate activity. researchgate.net In other molecular contexts, such as the 2,5-dimethoxyphenylpiperidines, replacing a bromo substituent at the 4-position with chloro, fluoro, or trifluoromethyl groups was explored to fine-tune activity at serotonin (B10506) receptors. nih.gov This highlights the principle that both the type of halogen and its position are crucial variables in SAR studies.

Electron-Withdrawing and Donating Groups : The interplay between electron-withdrawing groups (like chlorine) and electron-donating groups (like the methoxy group) is essential. The methoxy group at the 2-position can influence the conformation of the molecule through steric effects and hydrogen bonding, while also modulating the electronic properties of the ring. In a series of antidiabetic compounds, it was found that having both an electron-donating group (CH₃) and an electron-withdrawing group (NO₂) on an N-aryl ring significantly enhanced inhibitory activity against α-glucosidase and α-amylase. nih.gov This suggests that a balanced electronic profile on the aromatic ring is key to optimizing biological function.

| Compound Series | Modification | Observed Effect on Activity | Reference |

|---|---|---|---|

| 2-Chloro-4-nitrobenzamide Derivatives | N-aryl ring with electron-donating (CH₃) and electron-withdrawing (NO₂) groups | Most active compound in the series against α-glucosidase and α-amylase. | nih.gov |

| 2,5-Dimethoxyphenylpiperidines | Substitution at 4-position with various halogens (F, Cl, Br) and other groups (CF₃, CN) | Modulated potency and selectivity for serotonin 5-HT₂A receptors. | nih.gov |

| (N-benzyl-2-methoxyphenyl) sulfonamide Derivatives | Comparison between 5-bromo and 5-chloro analogs | Used to explore the impact of different halogens on antiproliferative activity. | researchgate.net |

The propanamide chain acts as a linker between the phenyl ring and the terminal group, and its structure is not merely a spacer. Modifications to this chain can affect the molecule's flexibility, conformation, and ability to form hydrogen bonds.

Chain Length and Saturation : The length of the acyl chain is often critical. In fentanyl analogues, replacing the N-propionyl (propanamide) group with other acyl groups is a key modification strategy that dramatically alters potency. wikipedia.org The introduction of unsaturation, creating a propenamide, is another significant modification. The compound N-(5-chloro-2-methoxyphenyl)-3-(2-thienyl)-2-propenamide features a double bond in the chain, which would rigidify its structure compared to the saturated propanamide chain. sigmaaldrich.com This rigidity can be advantageous or detrimental depending on the required conformation for binding to a target.

Substitution on the Chain : Placing substituents directly onto the propanamide chain can also influence activity. For instance, the analogue 2-chloro-N-(5-chloro-2-methoxyphenyl)propanamide has a chlorine atom on the alpha-carbon of the propanoyl group. uni.lu This introduces a new chiral center and alters the electronic properties of the amide carbonyl, potentially affecting its hydrogen bonding capability and metabolic stability.

| Compound Name | Modification from Parent Structure | Potential Impact | Reference |

|---|---|---|---|

| 2-chloro-N-(5-chloro-2-methoxyphenyl)propanamide | Addition of a chlorine atom at the C-2 position of the propanamide chain. | Alters electronics of the amide, introduces a chiral center. | uni.lu |

| N-(5-chloro-2-methoxyphenyl)-3-(2-thienyl)-2-propenamide | Chain is unsaturated (propenamide vs. propanamide) and contains a thienyl group. | Increases rigidity of the linker and introduces a heterocyclic moiety. | sigmaaldrich.com |

| Fentanyl Analogues | Replacement of the N-propionyl group with other acyl groups. | Significantly alters pharmacological properties, especially potency. | wikipedia.org |

The introduction of a five-membered N-heterocycle, for example, can profoundly influence a molecule's properties. rsc.org The position of nitrogen atoms within the ring affects its electron-donating or -withdrawing character. rsc.org In the case of N-(5-chloro-2-methoxyphenyl)-3-(2-thienyl)-2-propenamide, a thienyl ring (a five-membered sulfur-containing heterocycle) is attached to the propenamide chain. sigmaaldrich.com This modification introduces a new aromatic system with distinct electronic and steric properties compared to a phenyl ring. In other research, phenylisoxazole sulfonamide derivatives were developed as potent inhibitors of bromodomain-containing protein 4 (BRD4), demonstrating the successful use of heterocycles to achieve high potency. researchgate.net

Identification of Key Pharmacophoric Elements

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Based on the SAR studies of this compound and its analogues, several key pharmacophoric elements can be identified:

The Substituted Aromatic Ring : The 2-methoxy-5-chlorophenyl group appears to be a crucial recognition motif. The specific substitution pattern—an electron-donating methoxy group ortho to the amide linker and an electron-withdrawing chloro group para to it—creates a defined electronic and steric profile that is likely critical for binding.

The Amide Linker : The -CONH- group is a classic hydrogen bond donor (N-H) and acceptor (C=O). Crystal structure analyses of similar molecules show that this unit is central to forming intermolecular hydrogen bonds, often creating chains or dimer motifs in the solid state, which is indicative of its importance in molecular interactions. nih.govnih.gov

The Propanoyl Group : This group serves as a linker of a specific length and conformational preference, positioning the aromatic ring relative to other parts of the molecule or a binding partner. Its flexibility can be tuned by introducing unsaturation or substituents. sigmaaldrich.comuni.lu

Computational Approaches to SAR Design (e.g., CoMFA)

Modern drug design heavily relies on computational methods to predict the activity of new compounds and to understand SAR at a three-dimensional level. While a specific Comparative Molecular Field Analysis (CoMFA) study for this compound was not identified in the search, the application of related computational techniques to similar molecules is well-documented.

For example, in the development of a series of 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives as antidiabetic agents, molecular docking studies were performed. nih.gov These studies provided insights into how the compounds bind to the active sites of target enzymes (α-glucosidase and α-amylase). The results showed that the most active compounds formed key hydrogen bonds and hydrophobic interactions with amino acid residues in the binding pocket. nih.gov Such computational approaches are invaluable for rationalizing observed SAR data and for guiding the design of new, more potent analogues by predicting how structural modifications will affect binding affinity.

Exploration of Molecular Interactions with Biological Targets

Enzyme Inhibition Studies

The ability of small molecules to inhibit the activity of enzymes is a common mechanism of action for many therapeutic agents. The structural features of N-(5-chloro-2-methoxyphenyl)propanamide, specifically the substituted phenyl ring and the propanamide linkage, suggest the potential for interactions with the active sites of various enzymes.

Interaction with N-myristoyltransferase (NMT) and O-acetylserine sulfhydrylase (OASS) in Parasitic Models

Currently, there is a lack of specific research data detailing the direct interaction of this compound with N-myristoyltransferase (NMT) and O-acetylserine sulfhydrylase (OASS) in parasitic models. These enzymes are recognized as potential drug targets in various parasitic organisms. NMT is crucial for the post-translational modification of proteins, and its inhibition can disrupt essential cellular processes in parasites. Similarly, OASS is involved in the biosynthesis of cysteine, a vital amino acid for parasite survival. While the core structure of this compound presents a scaffold that could potentially interact with these enzymes, dedicated studies are required to confirm and characterize any such activity.

Modulation of Other Enzymes (e.g., MAO, COX-2, DNA Gyrase, EGFR Kinase) through Structural Analogy

While direct studies on this compound are limited, the biological activities of structurally analogous compounds can provide valuable insights. The N-(substituted phenyl)amide motif is a common feature in many biologically active molecules. For instance, various N-phenylpropanamide derivatives have been investigated for a range of biological activities.

Compounds with a chloromethoxyphenyl moiety have also been explored as enzyme inhibitors. For example, some sulfonamide derivatives containing a 5-chloro-2-methoxyphenyl group have been synthesized and evaluated for their biological activities. nih.gov Furthermore, research on other benzamide (B126) derivatives has indicated potential inhibitory effects on enzymes such as α-glucosidase. nih.gov These findings suggest that, by analogy, this compound could potentially exhibit inhibitory activity against a range of enzymes. However, without direct experimental evidence, these remain speculative possibilities.

Table 1: Examples of Structurally Related Compounds and Their Studied Enzyme Targets

| Compound Class | Enzyme Target(s) | Reference |

| Sulfonamides with 5-chloro-2-methoxyphenyl group | Various, including potential for broad biological activity | nih.gov |

| 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-N-(alkyl/aryl)-4-nitrobenzamide derivatives | α-glucosidase, α-amylase | nih.gov |

This table is for illustrative purposes based on structurally related compounds and does not represent direct activity of this compound.

Receptor Modulation Studies (e.g., CFTR Protein Correction)

The interaction of small molecules with cellular receptors can lead to the modulation of their function, a mechanism central to many pharmacological interventions.

Mechanism of Action as a CFTR Corrector

There is currently no specific information available from the conducted searches to suggest that this compound acts as a corrector for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. CFTR correctors are a class of drugs that aim to fix the misfolded CFTR protein in individuals with certain cystic fibrosis mutations, allowing it to traffic to the cell surface and function properly. The mechanism of such correctors is complex and often involves direct binding to the mutant CFTR protein.

Structural Requirements for CFTR Corrector Activity

The structural requirements for a molecule to act as a CFTR corrector are highly specific and are typically identified through high-throughput screening of large compound libraries followed by extensive structure-activity relationship (SAR) studies. While the this compound structure possesses features found in some drug-like molecules, there is no evidence to date to link this specific structure to CFTR corrector activity.

Broad Spectrum Antimicrobial Activity (in vitro investigations)

The search for new antimicrobial agents is a critical area of research. The chemical scaffold of this compound holds potential for antimicrobial activity, as similar structures have been investigated for this purpose. For instance, various amide derivatives and compounds containing a chlorophenol moiety have demonstrated antimicrobial properties against a range of pathogens. nih.govnih.gov Studies on sulfonamides containing a 5-chloro-2-hydroxybenzoic acid scaffold have also shown activity against Gram-positive and Gram-negative bacteria, as well as some mycobacteria. nih.gov However, specific in vitro investigations into the broad-spectrum antimicrobial activity of this compound are not available in the public domain based on the performed searches.

Antitumor Activity (in vitro investigations and mechanistic insights)

The antitumor potential of compounds structurally related to "this compound" has been the subject of scientific inquiry, with research highlighting the importance of the substituted phenylamide core.

A study focused on a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives revealed their anti-proliferative activity against human ovarian (A2780) and colon (HCT-116) cancer cell lines. researchgate.net One of the most potent compounds from this series, 4j , was further investigated against a panel of cancer cell lines, with human pancreatic carcinoma (MIA PaCa-2) showing the highest sensitivity. researchgate.net Mechanistic studies on MIA PaCa-2 cells indicated that compound 4j induced cell cycle arrest at the G2/M phase and triggered apoptosis. researchgate.net

In another study, a series of substituted 2-((N-benzyl-5-bromo-2-methoxyphenyl) sulfonamide) glycinamide (B1583983) derivatives were synthesized and screened for their anticancer activity against A-549 (human lung carcinoma) and A431 (human skin squamous carcinoma) cell lines using the MTT assay. The preliminary results suggested that several of these compounds exhibited notable anti-proliferative activity.

Furthermore, research into N-substituted-4-phenylphthalazin-1-ones bearing different anilines has demonstrated significant anti-proliferative activity against HepG2 (hepatocellular carcinoma), HT-29 (colon cancer), and MCF-7 (breast cancer) cell lines. youtube.com This underscores the potential of the substituted phenylamide moiety as a pharmacophore in the design of novel anticancer agents. For instance, compound 19d from this series was found to be more potent than doxorubicin (B1662922) and sorafenib (B1663141) against HepG2 cells and was shown to induce apoptosis through the modulation of Bcl-2 family proteins and activation of caspase-3. youtube.com

Studies on N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides have also shown substantial cytotoxicity toward Hep-G2 cells, with compound 7 in this series demonstrating an IC50 value of 0.75 µM, significantly more potent than the standard drug staurosporine. nih.gov The mechanism of action for compound 7 was found to involve interference with DNA replication, induction of DNA damage, and cell cycle arrest. nih.gov

The cytotoxic activity of 5-chloro-N-phenylpyrazine-2-carboxamides has been evaluated against Mycobacterium tuberculosis and also in terms of in vitro cytotoxicity. nih.gov One derivative, 5-Chloro-N-(5-chloro-2-hydroxyphenyl)pyrazine-2-carboxamide (21) , showed inhibitory activity against all tested strains. nih.gov Another related compound, 4-(5-Chloropyrazine-2-carboxamido)-2-hydroxybenzoic acid (30) , maintained good activity and was found to be non-toxic in Chinese hamster ovary and renal cell adenocarcinoma cell lines. nih.gov

Table 1: In Vitro Antitumor Activity of Related Compounds

| Compound/Derivative Class | Cell Line(s) | Observed Effect | Reference |

|---|---|---|---|

| 5-chloro-2-methoxy-N-(4-sulphamoylphenyl)benzamide derivatives | A2780, HCT-116, MIA PaCa-2 | Anti-proliferative activity, G2/M cell cycle arrest, apoptosis induction | researchgate.net |

| N-substituted-4-phenylphthalazin-1-ones | HepG2, HT-29, MCF-7 | Anti-proliferative activity, apoptosis induction | youtube.com |

| N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides | Hep-G2 | Cytotoxicity, DNA damage, cell cycle arrest | nih.gov |

| 5-chloro-N-phenylpyrazine-2-carboxamides | M. tuberculosis, CHO, Renal Cell Adenocarcinoma | Antimycobacterial activity, low cytotoxicity | nih.gov |

| N-Alkyl-2-halophenazin-1-ones | HL-60, A549, MRC-5 | Cytotoxicity | nih.gov |

Anti-inflammatory Activity (in vitro investigations and mechanistic insights)

The anti-inflammatory properties of amide derivatives, including those with structural similarities to "this compound," have been investigated using various in vitro models. These studies often involve the use of lipopolysaccharide (LPS)-stimulated macrophages (like the RAW 264.7 cell line) to induce an inflammatory response, which is then measured by the production of inflammatory mediators such as nitric oxide (NO), prostaglandins, and cytokines. chemrxiv.orgnih.gov

For instance, a study on amide derivatives of meclofenamic acid identified an N-4-methoxybenzyl amide derivative (TSN4) as a potent anti-inflammatory compound. lookchem.com In an in vivo carrageenan-induced rat paw edema assay, this compound exhibited a high percentage of inhibition of inflammation, superior to the parent drug meclofenamic acid. lookchem.com Docking studies suggested that its mechanism of action involves interactions with the COX-2 enzyme. lookchem.com

Similarly, novel N-phenylcarbamothioylbenzamides have demonstrated significant anti-inflammatory activity in a carrageenan-induced paw edema model in mice. lookchem.com Certain derivatives showed higher activity than the reference drug indomethacin (B1671933) and were also found to potently inhibit prostaglandin (B15479496) E2 (PGE2) synthesis, a key inflammatory mediator. lookchem.com

Research on N-(3-Florophenyl)ethylcaffeamide (FECA) in a mouse model of λ-carrageenan-induced paw edema showed that this compound possessed anti-inflammatory effects. researchgate.net The proposed mechanism involves the reduction of cyclooxygenase-2 (COX-2), nitric oxide (NO), and tumor necrosis factor-alpha (TNF-α) levels in the inflamed tissue. researchgate.net

Furthermore, a study on indole and amide derivatives of ursolic acid assessed their anti-inflammatory potential by measuring the inhibition of nitric oxide in LPS-stimulated RAW 264.7 cells. chemrxiv.org The cytotoxicity of these derivatives was first determined using an MTT assay to establish non-toxic concentrations for subsequent anti-inflammatory screening. chemrxiv.org

The general class of benzamides has been recognized for its potential as anti-inflammatory agents. nih.gov Additionally, salicylanilides , which share the amide linkage, have been researched for their biological activities, including anti-inflammatory effects, which are often attributed to their ability to inhibit protein denaturation. researchgate.net

Table 2: In Vitro Anti-inflammatory Activity of Related Amide Derivatives

| Compound/Derivative Class | Model | Key Findings | Reference |

|---|---|---|---|

| Amide derivatives of meclofenamic acid | Carrageenan-induced rat paw edema | High percentage of inflammation inhibition, interaction with COX-2 | lookchem.com |

| N-phenylcarbamothioylbenzamides | Carrageenan-induced paw edema | Significant anti-inflammatory activity, inhibition of PGE2 synthesis | lookchem.com |

| N-(3-Florophenyl)ethylcaffeamide (FECA) | λ-carrageenan-induced paw edema | Reduction of COX-2, NO, and TNF-α levels | researchgate.net |

| Indole and amide derivatives of ursolic acid | LPS-stimulated RAW 264.7 cells | Inhibition of nitric oxide production | chemrxiv.org |

| Salicylanilides | Protein denaturation assay | Inhibition of protein denaturation | researchgate.net |

Interaction with SARS-CoV-2 Main Protease (Mpro) (based on related compounds)

The main protease (Mpro or 3CLpro) of SARS-CoV-2 is a critical enzyme for viral replication and transcription, making it a prime target for the development of antiviral drugs. nih.govresearchgate.net While there are no direct studies on the interaction of "this compound" with SARS-CoV-2 Mpro, the exploration of other small molecules as Mpro inhibitors can provide insights into the potential of related structures.

The development of inhibitors for SARS-CoV-2 Mpro has largely focused on peptidomimetics and small molecules that can covalently or non-covalently bind to the active site of the enzyme. nih.gov The active site of Mpro has specific subpockets (S1, S2, etc.) that accommodate the amino acid residues of the substrate, and successful inhibitors often mimic these interactions.

Structure-activity relationship (SAR) studies on various classes of Mpro inhibitors have been conducted to understand the key structural features required for potent inhibition. nih.govnih.gov For example, molecular modeling and QSAR studies have been employed to identify structural fingerprints that enhance or diminish inhibitory activity. nih.gov These studies have highlighted the importance of specific heterocyclic nuclei and substituent patterns for effective binding to the Mpro active site. researchgate.net

For instance, in the development of some Mpro inhibitors, a 4-fluorobenzothiazole moiety has been shown to be effective at the P1' site of the enzyme. nih.gov The modification of amide bonds within inhibitor structures, such as replacement with a thioamide, has also been explored to improve pharmacokinetic profiles. nih.gov

Although a direct link is not established, the presence of a substituted phenyl ring in "this compound" is a common feature in many classes of enzyme inhibitors. The specific combination of the chloro and methoxy (B1213986) substituents on the phenyl ring could influence its binding affinity and selectivity for biological targets, including viral proteases. Further computational and in vitro studies would be necessary to determine if this particular substitution pattern confers any inhibitory activity against SARS-CoV-2 Mpro.

Protein Binding and Ligand Stability Considerations

The interaction of small molecules with plasma proteins, such as human serum albumin (HSA), is a critical factor in their pharmacokinetic profile, influencing their distribution, metabolism, and excretion. researchgate.net The extent of protein binding can affect the concentration of the free, pharmacologically active drug in circulation. researchgate.net

For the general class of benzamides , they are described as relatively stable compounds. nih.gov However, they can be susceptible to degradation by strong acids or bases. nih.gov The stability of N-triflylbenzamides has been studied, showing that they are stable in dilute aqueous solutions and even in 0.5 M aqueous NaOH, but degrade slowly in 0.5 M aqueous HCl over weeks. researchgate.net Amide-containing drugs, in general, are susceptible to hydrolysis, although this typically occurs at a much slower rate than for esters. chemrxiv.org The stability of the amide bond can be influenced by the electronic and steric nature of its substituents. chemrxiv.org

The binding of drugs to plasma proteins is a reversible process, and an equilibrium exists between the bound and unbound fractions. researchgate.net Acidic and neutral drugs tend to primarily bind to albumin. researchgate.net Studies on the binding of various compounds to HSA provide insights into the structure-affinity relationships. For example, research on the binding of benzopyranes to HSA has shown that the presence and position of hydroxyl and oxo groups can significantly influence binding affinity. nih.gov

While specific protein binding data for "this compound" is not available, studies on related structures can offer some context. For example, the binding of different ligands to recombinant HSA has been investigated to understand stereoselective binding and allosteric interactions. nih.gov The use of bovine serum albumin (BSA) as a model protein in such studies is common, although it has been shown that human serum albumin can have different effects on binding kinetics, highlighting the importance of using the appropriate protein model for clinical relevance. youtube.comrsc.org

Future Directions and Research Opportunities

Unexplored Reactivity and Transformation Pathways

The reactivity of N-(5-chloro-2-methoxyphenyl)propanamide has not been extensively documented, presenting an open field for chemical synthesis and methodology development. The molecule's structure, featuring an amide linkage, a chlorinated aromatic ring, and a methoxy (B1213986) group, offers several avenues for chemical modification.

Future investigations could focus on:

C-H Activation/Functionalization: The aromatic ring possesses several carbon-hydrogen bonds that are potential targets for transition-metal-catalyzed C-H activation. This could lead to the introduction of new functional groups at various positions, creating a library of derivatives. Research into ruthenium-catalyzed C-H selenylations of benzamides, for instance, provides a template for such explorations. researchgate.net

Cross-Coupling Reactions: The chloro-substituent on the phenyl ring is a handle for various cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. These reactions would enable the formation of new carbon-carbon and carbon-heteroatom bonds, significantly diversifying the chemical space around the core structure. A recently developed dual photoredox/nickel catalytic system for the C-C and C-N coupling of aryl halides offers a modern approach. acs.org

Modification of the Propanamide Side Chain: The amide bond itself can be a site for various chemical transformations. Additionally, the propanoyl group could be modified, for example, by introducing substituents at the alpha or beta positions to influence conformational rigidity and potential binding interactions.

Demethylation/O-Alkylation: The methoxy group could be cleaved to yield a phenol, which could then be used as a point for further derivatization through O-alkylation or esterification, potentially modulating the compound's pharmacokinetic properties.

Advanced Computational Modeling for Predictive Design

Computational chemistry offers powerful tools to predict the properties and biological activities of molecules, thereby guiding synthetic efforts and reducing the need for extensive empirical screening. sysrevpharm.orgspringernature.com For this compound, computational modeling can be a key driver of future research.

Key areas for computational investigation include:

Quantitative Structure-Activity Relationship (QSAR): By synthesizing a small, focused library of analogues and evaluating their biological activity, 3D-QSAR models can be developed. nih.govnih.gov These models can identify key structural features essential for activity and predict the potency of virtual compounds, prioritizing synthetic targets.

Molecular Docking: If a biological target for this compound or its analogues is identified, molecular docking studies can predict the binding mode and affinity. nih.govresearchgate.net This information is invaluable for understanding the molecular basis of action and for designing new analogues with improved binding characteristics.

ADMET Prediction: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in the early stages of drug discovery. springernature.com Computational models can estimate properties like oral bioavailability and potential toxicity, helping to select candidates with favorable drug-like profiles.

Table 1: Predicted Physicochemical Properties of this compound and Related Structures This table is generated based on computational predictions for illustrative purposes.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Predicted XlogP | Predicted Collision Cross Section (Ų) [M+H]⁺ |

|---|---|---|---|---|

| This compound | C10H12ClNO2 | 213.66 | - | - |

| 2-chloro-N-(5-chloro-2-methoxyphenyl)propanamide | C10H11Cl2NO2 | 248.11 | 2.7 | 149.1 |

| N-(5-chloro-2-methoxyphenyl)-3-(4-methoxyphenyl)propanamide | C17H18ClNO3 | 319.78 | 3.6 | 172.6 |

Synthesis of Novel Analogues with Targeted Interactions

The synthesis of novel analogues is a cornerstone of medicinal chemistry, aiming to improve potency, selectivity, and pharmacokinetic properties. rsc.org Based on the core structure of this compound, a multitude of new analogues can be designed and synthesized.

Future synthetic strategies could involve:

Bioisosteric Replacements: Key functional groups can be replaced with bioisosteres to explore their impact on biological activity. For example, the chloro group could be replaced with a trifluoromethyl group, or the methoxy group with an ethoxy or a difluoromethoxy group. The design of novel benzamides with pyridine-linked 1,2,4-oxadiazoles demonstrates a successful application of this principle. mdpi.com

Scaffold Hopping: The central phenyl ring could be replaced with other aromatic or heteroaromatic systems to explore new chemical space and potentially discover novel intellectual property.

Conformational Constraint: Introducing rigid elements or cyclic structures into the propanamide side chain can lock the molecule into a specific conformation, which may be more favorable for binding to a biological target.

Application in Chemical Probe Development

Chemical probes are small molecules used to study biological processes and validate drug targets. nih.gov this compound and its future analogues could be developed into valuable chemical probes.

This would entail:

Affinity Labeling: Incorporating a reactive group (e.g., an electrophile) into the structure of an active analogue would allow it to covalently bind to its biological target. This enables target identification and characterization.

Fluorescent Labeling: Attaching a fluorescent dye to a potent analogue would create a probe for use in fluorescence microscopy and other imaging techniques to visualize the localization of the target within cells and tissues.

Biotinylation: Adding a biotin (B1667282) tag would facilitate the purification of the target protein and its binding partners through affinity chromatography, helping to elucidate signaling pathways and protein interaction networks.

The development of N-alkyl-substituted (alpha-piperazinylbenzyl)benzamides as highly selective delta opioid receptor agonists serves as an example of how benzamide (B126) derivatives can be tailored for use as specific probes. nih.gov

Expanding the Understanding of Molecular Mechanisms in Biological Systems

A critical area of future research is to determine the biological targets and molecular mechanisms of action of this compound and its derivatives. The substituted benzamide class of compounds is known to interact with a variety of biological targets, including dopamine (B1211576) receptors and histone deacetylases. nih.govnih.gov

Future research should aim to:

Target Identification: Employing techniques such as affinity chromatography with biotinylated probes, yeast two-hybrid screening, or computational target prediction can help identify the specific proteins that interact with this compound.

Pathway Analysis: Once a target is identified, further studies will be needed to understand how the compound modulates the target's activity and the downstream cellular pathways that are affected. This could involve gene expression profiling, proteomics, and cell-based assays.

In Vivo Studies: Active analogues should be evaluated in animal models of disease to confirm their therapeutic potential and to study their effects in a whole organism. The study of substituted dithiazole piperazine (B1678402) benzamides as amyloid-beta peptide reducing agents in cell and in vivo models illustrates this translational research path. nih.gov

By systematically exploring these research avenues, the scientific community can unlock the full potential of this compound and its derivatives, potentially leading to the development of new research tools and therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for N-(5-chloro-2-methoxyphenyl)propanamide, and how can reaction conditions be optimized?

Methodological Answer:

- Nucleophilic Acyl Substitution : React 5-chloro-2-methoxyaniline with propionyl chloride in anhydrous dichloromethane, using a base like triethylamine to neutralize HCl byproducts. Monitor reaction completion via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3).

- Catalytic Optimization : Employ Lewis acids (e.g., ZnCl₂) to enhance acylation efficiency, as demonstrated in analogous amide syntheses .

- Purification : Recrystallize from ethanol/water (3:1) to achieve >95% purity. For challenging impurities, use column chromatography (silica gel, gradient elution with hexane to ethyl acetate).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR : Assign signals using DEPT-135 and HSQC to confirm the methoxy (δ ~3.8 ppm), chloro-substituted aromatic protons (δ ~6.8–7.2 ppm), and propanamide backbone (δ ~2.3–2.5 ppm for CH₂, δ ~1.1 ppm for CH₃) .

- X-ray Crystallography : Grow single crystals via slow evaporation in dichloromethane. Analyze hydrogen-bonding networks (e.g., C–H⋯O interactions) and torsion angles to confirm stereoelectronic effects, as seen in structurally related amides .

- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ at m/z 242.0584 (calculated for C₁₀H₁₁ClNO₂⁺).

Q. What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coat, and goggles. Use a fume hood to prevent inhalation of fine powders .

- Spill Management : Absorb spills with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste.

- Storage : Store in amber glass vials at 2–8°C under inert gas (N₂ or Ar) to prevent hydrolysis or photodegradation.

Advanced Research Questions

Q. How can crystallographic data resolve structural ambiguities in this compound, and what insights do they provide?

Methodological Answer:

- Single-Crystal X-ray Diffraction : Determine space group (e.g., monoclinic P2₁/c) and unit cell parameters. Analyze intermolecular interactions (e.g., N–H⋯O hydrogen bonds with d ≈ 2.8 Å) and π-stacking distances (3.8–4.2 Å) to predict solubility and stability .

- Electron Density Maps : Identify resonance effects in the amide group (C=O bond length ~1.23 Å; C–N ~1.34 Å) to validate resonance stabilization .

Q. How can researchers investigate the biological activity of this compound, and what mechanistic hypotheses are plausible?

Methodological Answer:

- In Vitro Assays : Screen for antimicrobial activity using MIC assays (E. coli, S. aureus) or cytotoxicity via MTT assays (IC₅₀ in cancer cell lines). Compare with structurally related sulfonamides, which show activity via enzyme inhibition (e.g., dihydropteroate synthase) .

- Molecular Docking : Model interactions with target proteins (e.g., COX-2 or β-lactamase) using AutoDock Vina. Prioritize substituent modifications (e.g., introducing -NO₂ or -CF₃) to enhance binding affinity .

Q. How should contradictions in reported synthesis yields or biological data be addressed?

Methodological Answer:

- Reproducibility Checks : Replicate protocols under controlled conditions (e.g., inert atmosphere, strict temperature control). Use HPLC to quantify purity differences between batches .

- Meta-Analysis : Compare substituent effects across analogs (e.g., electron-withdrawing groups on the phenyl ring may reduce yields due to steric hindrance) .

Q. What strategies guide structure-activity relationship (SAR) studies for this compound derivatives?

Methodological Answer:

- Derivatization : Synthesize analogs with modified substituents (e.g., -OCH₃ → -OCF₃ or -Cl → -Br) to assess electronic/steric effects on bioactivity.

- QSAR Modeling : Use Gaussian or Schrödinger to calculate descriptors (logP, polar surface area) and correlate with activity data. Validate models via leave-one-out cross-validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.